molecular formula C17H17NO5S B2909425 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 701224-78-4

2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2909425
CAS RN: 701224-78-4
M. Wt: 347.39
InChI Key: YFKZCWAATHXKMA-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential use as a scaffold for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and HIV. It has also been studied for its potential use as a tool compound for the study of protein-protein interactions.

Advantages and Limitations for Lab Experiments

2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several potential advantages for laboratory experiments. It is a relatively simple compound to synthesize and has low toxicity, which makes it a good candidate for use in cell-based assays. However, its mechanism of action is not fully understood, which may limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. Some possible areas of study include:
1. Further investigation of the compound's mechanism of action, including the identification of specific protein targets.
2. Development of new derivatives of 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with improved potency and selectivity.
3. Evaluation of the compound's potential as a drug candidate for the treatment of various diseases.
4. Exploration of the compound's potential as a tool compound for the study of protein-protein interactions.
5. Investigation of the compound's potential as a scaffold for the development of new drugs targeting specific diseases.
In conclusion, 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a drug candidate and tool compound for the study of protein-protein interactions.

Synthesis Methods

The synthesis of 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been achieved using various methods, including the reaction of 2-(benzylsulfonyl)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-(benzylsulfonyl)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-ylamine in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).

properties

IUPAC Name

2-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-17(12-24(20,21)11-13-4-2-1-3-5-13)18-14-6-7-15-16(10-14)23-9-8-22-15/h1-7,10H,8-9,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKZCWAATHXKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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